4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
Overview
Description
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, also known as 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is DNA . It acts as a DNA strand-breaking substance .
Mode of Action
This compound interacts with DNA and induces DNA strand breaking in a dose- and time-dependent manner . It is active to break DNA strands at pH 7.4 and 9.4 .
Biochemical Pathways
The compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . It is generated through the degradation of Amadori or Heyns rearrangement products (ARPs/HRPs) via 2,3-enolization .
Pharmacokinetics
It is known that the compound’s antioxidant abilities are influenced by the presence of hydroxyl groups . The introduction of protecting groups to the free hydroxyl groups of the compound decreases their reducing abilities .
Result of Action
The compound exhibits strong antioxidant activity . It scavenges free radicals, contributing to its antioxidant properties . In particular, the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of the compound, indicating that the unstable enol structure in the compound is the key factor for its antioxidant activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . It is active to break DNA strands at pH 7.4 and 9.4 . Additionally, the compound’s antioxidant activity can be affected by the presence of hydroxyl groups .
Biochemical Analysis
Biochemical Properties
This compound is known to interact with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant properties, contributing to the antioxidant properties of Maillard reaction intermediates .
Molecular Mechanism
It is known that the hydroxyl group at the olefin position has a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- moiety is the key factor for its antioxidant activity .
Properties
IUPAC Name |
3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMSPGWNYJHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880920 | |
Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28564-83-2 | |
Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28564-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028564832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAE1LU40SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DDMP?
A: The molecular formula of DDMP is C6H8O4, and its molecular weight is 144.13 g/mol. []
Q2: Are there any spectroscopic data available for DDMP?
A: Yes, studies have utilized Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier Transform Infrared Spectroscopy (FTIR) [, , ] to characterize and identify DDMP in various plant extracts. These techniques provide information about the compound's structure and fragmentation patterns.
Q3: What are the reported biological activities of DDMP?
A: Research suggests that DDMP may possess antifungal properties. Studies have shown its activity against various wood-degrading fungi. [, , , ] Additionally, there are indications that DDMP could play a role in the anti-infertility properties of certain plant formulations. []
Q4: Is DDMP found in any commonly consumed foods?
A4: Yes, DDMP has been identified in several fruits and vegetables, including:
- Star fruit (Averrhoa carambola): Studies have reported the presence of DDMP in both fresh and dried star fruit extracts. []
- Wood apple pulp: DDMP was detected in extracts obtained through ultrasound-assisted extraction (UAE) of wood apple pulp. []
- Chestnuts: Research indicates that DDMP might be a characteristic aroma constituent of 'Yanlong' chestnuts. []
Q5: What are the common extraction methods used to isolate DDMP from plant materials?
A: Various extraction techniques, including maceration [, , ], soxhlet extraction [], and ultrasound-assisted extraction (UAE) [], have been employed to obtain DDMP-containing extracts from different plant sources. The choice of solvent and extraction method may influence the yield and purity of DDMP.
Q6: Are there any studies on the stability of DDMP under different conditions?
A: While dedicated stability studies on DDMP are limited, research suggests it remains stable in various solvent extracts for specific durations. For instance, it was found to be stable in nano-emulsion formulations stored at 25°C for two months and 54°C for one month. [] Further research is required to fully understand the stability profile of DDMP under various storage conditions and formulations.
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